molecular formula C10H11BrI2 B13933538 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene

Cat. No.: B13933538
M. Wt: 464.91 g/mol
InChI Key: RLTWHHQYMJDFGX-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene (CAS: 1104253-51-1) is a halogenated aromatic compound featuring a bromine atom, two iodine atoms, and a bulky tert-butyl substituent on a benzene ring. The tert-butyl group imparts significant steric hindrance and electron-donating effects, while the halogens (Br and I) provide reactive sites for cross-coupling reactions. This compound’s unique substitution pattern makes it valuable in synthetic chemistry, particularly in constructing complex molecules through sequential halogen-selective couplings .

Properties

Molecular Formula

C10H11BrI2

Molecular Weight

464.91 g/mol

IUPAC Name

2-bromo-5-tert-butyl-1,3-diiodobenzene

InChI

InChI=1S/C10H11BrI2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3

InChI Key

RLTWHHQYMJDFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)I)Br)I

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene

Detailed Synthetic Procedure

Iodination to 4-(tert-butyl)-2,6-diiodoaniline
  • Reagents: 4-(tert-butyl)aniline, N-Iodosuccinimide (NIS), sulfuric acid, ethanol.
  • Procedure: 4-(tert-butyl)aniline is dissolved in ethanol and cooled to 0 °C. Sulfuric acid is added slowly, followed by N-Iodosuccinimide. The reaction mixture is stirred at room temperature for 3 hours.
  • Workup: Neutralization with saturated sodium bicarbonate and sodium thiosulfate, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and solvent evaporation.
  • Yield: Quantitative (100%).
  • Characterization: Proton nuclear magnetic resonance (1H NMR) shows aromatic protons at δ 7.61 ppm and tert-butyl protons at δ 1.24 ppm. Mass spectrometry confirms molecular ion at m/z 402.5 [(M+H)+].
Conversion to 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene
  • Reagents: 4-(tert-butyl)-2,6-diiodoaniline, hydrobromic acid (48%), copper(I) bromide, acetonitrile.
  • Procedure: The diiodoaniline is dissolved in acetonitrile and cooled to 0 °C. Hydrobromic acid is added slowly, followed by a solution of copper(I) bromide in hydrobromic acid and water. The mixture is stirred overnight at room temperature.
  • Workup: Neutralization with sodium bicarbonate, extraction with methylene chloride, drying, filtration, solvent removal, and purification by column chromatography and recrystallization from methanol.
  • Yield: 89.4%.
  • Characterization: 1H NMR shows aromatic protons at δ 7.82 ppm and tert-butyl protons at δ 1.26 ppm. 13C NMR and mass spectrometry data confirm the structure with m/z 464.7 [(M+H)+].

Reaction Scheme Summary

Step Starting Material Reagents & Conditions Product Yield (%)
1 4-(tert-butyl)aniline N-Iodosuccinimide, H2SO4, EtOH, 0 °C to RT 4-(tert-butyl)-2,6-diiodoaniline 100
2 4-(tert-butyl)-2,6-diiodoaniline CuBr, HBr, Acetonitrile, 0 °C to RT, overnight 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene 89.4

Analysis of Preparation Methods

Advantages

  • High regioselectivity: The iodination occurs selectively at the 2,6-positions relative to the tert-butyl group due to steric and electronic effects.
  • Good yields: Both steps provide high yields, with the iodination step quantitative and the bromination step near 90%.
  • Mild conditions: Reactions proceed under relatively mild temperatures (0 °C to room temperature), minimizing side reactions.

Challenges and Considerations

  • Handling of halogenating agents: N-Iodosuccinimide and hydrobromic acid require careful handling due to their corrosive and oxidizing nature.
  • Purification: Column chromatography and recrystallization are necessary to achieve high purity, which may be resource-intensive on large scale.
  • Steric hindrance: The bulky tert-butyl group influences the reactivity and may limit further functionalization at adjacent positions.

Supporting Research Findings

  • The tert-butyl substituent acts as an electron-donating group, stabilizing intermediates and directing halogenation regioselectively.
  • The presence of two iodine atoms enhances the compound's reactivity in subsequent cross-coupling reactions due to iodine’s high polarizability.
  • Copper(I) bromide efficiently mediates the Sandmeyer reaction converting the diazonium intermediate to the brominated product with high selectivity.
  • Spectroscopic data (1H NMR, 13C NMR, mass spectrometry) confirm the structural integrity and purity of the synthesized compound.

Summary Table of Key Spectral Data

Compound 1H NMR (δ ppm, CDCl3) 13C NMR (δ ppm, CDCl3) MS (m/z) Yield (%)
4-(tert-butyl)-2,6-diiodoaniline 7.61 (s, 2H), 4.46 (s, 2H), 1.24 (s, 9H) Not reported 402.5 [(M+H)+] 100
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene 7.82 (s, 2H), 1.26 (s, 9H) 153.7, 137.8, 132.7, 99.8, 34.4, 31.0 464.7 [(M+H)+] 89.4

Chemical Reactions Analysis

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Bromo-5-(tert-butyl)-1,3-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its halogenated nature makes it a versatile intermediate in various synthetic pathways.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its unique structure allows for the exploration of new drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(tert-butyl)-1,3-diiodobenzene involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with electron-rich sites on other molecules, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Benzene Derivatives

Compound Name CAS Number Substituents Key Functional Groups Molecular Weight (g/mol)
2-Bromo-5-(tert-butyl)-1,3-diiodobenzene 1104253-51-1 Br, I (×2), tert-butyl Halogens, alkyl 447.93
1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene 1132943-12-4 Br, I, tert-butyl, ethoxy Halogens, alkoxy, alkyl 383.07
2-Bromo-1,3-difluoro-5-iodobenzene 155906-10-8 Br, I, F (×2) Halogens, fluorine 344.91
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene 1132940-55-6 Br, tert-butyl, methoxy, nitro Nitro, alkoxy, alkyl 288.14
1-(Bromomethyl)-3-(tert-butyl)-5-iodobenzene 711022-63-8 Br (CH2), I, tert-butyl Halogens, alkyl 353.04

Key Observations :

  • Halogen Diversity: The target compound’s diiodo-bromo system contrasts with mono-iodo derivatives (e.g., 1-Bromo-3-tert-butyl-2-ethoxy-5-iodobenzene) or fluorine-containing analogs (e.g., 2-Bromo-1,3-difluoro-5-iodobenzene). Iodine’s polarizability enhances halogen bonding (XB) and cross-coupling reactivity compared to lighter halogens .
  • Substituent Effects : Electron-donating tert-butyl and alkoxy groups (e.g., ethoxy in 1132943-12-4) deactivate the aromatic ring toward electrophilic substitution but stabilize radical intermediates. Nitro groups (e.g., 1132940-55-6) strongly withdraw electrons, directing reactivity to meta/para positions .

Reactivity in Cross-Coupling Reactions

Halogenated aromatics are pivotal in Suzuki, Ullmann, and Buchwald-Hartwig couplings. The target compound’s iodine atoms are more reactive than bromine in oxidative addition to palladium catalysts, enabling sequential coupling steps. For example:

  • Iodine Selectivity : In cross-coupling, iodine typically reacts before bromine due to lower bond dissociation energy (C–I: ~209 kJ/mol vs. C–Br: ~285 kJ/mol). This allows controlled synthesis of polysubstituted arenes .
  • Comparison with Fluorinated Analogs : Fluorine’s electronegativity (e.g., 2-Bromo-1,3-difluoro-5-iodobenzene) reduces electron density at the ring, slowing oxidative addition but improving stability under harsh conditions .

Halogen Bonding and Crystal Engineering

In contrast, mono-iodo compounds (e.g., 1,3-diiodobenzene in ) form weaker XB networks. Studies on co-crystals with nevirapine (NVP) demonstrated that diiodo derivatives stabilize polymorphs via stronger XB interactions (bond energies: 0.6–5.7 kcal/mol) compared to mono-iodo analogs .

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